1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C20H18F3N5O3 and its molecular weight is 433.391. The purity is usually 95%.
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Scientific Research Applications
Mesoionic Compounds Synthesis
Mesoionic compounds, such as imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds exhibit hydrolytic ring-opening reactions and engage in 1,3-dipolar cycloaddition, showing their potential in chemical synthesis and pharmaceutical applications R. A. Coburn & Michael D. Taylor, 1982.
Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties, specifically targeting serotonin receptors. These compounds have shown potential anxiolytic and antidepressant activities in preliminary studies, indicating their significance in developing new therapeutic agents A. Zagórska et al., 2009.
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has demonstrated moderate activity against various viruses in tissue culture, highlighting the potential of these compounds in antiviral drug development S. H. Kim et al., 1978.
Properties
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c1-10-9-26-15-16(25(4)19(31)28(17(15)30)11(2)12(3)29)24-18(26)27(10)14-7-5-13(6-8-14)20(21,22)23/h5-9,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDREHWDRYOOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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